1-(2-(4-(4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-3-hydroxyphenoxy)ethyl)piperidine-4-carboxamide
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Overview
Description
1-(2-(4-(4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-3-hydroxyphenoxy)ethyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a pyrazole moiety, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-(4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-3-hydroxyphenoxy)ethyl)piperidine-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Pyrazole Ring: This can be achieved by reacting 3,4-dimethoxyphenylhydrazine with an appropriate β-ketoester under acidic conditions to form the pyrazole ring.
Attachment of the Hydroxyphenoxy Group: The pyrazole intermediate is then reacted with a hydroxyphenol derivative in the presence of a base to form the hydroxyphenoxy linkage.
Formation of the Piperidine Ring: The hydroxyphenoxy-pyrazole intermediate is then reacted with a piperidine derivative under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-(4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-3-hydroxyphenoxy)ethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the pyrazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings or the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or Friedel-Crafts acylation using acyl chlorides and aluminum chloride.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield quinone derivatives, while reduction might produce various reduced forms of the pyrazole or aromatic rings.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Medicine: The compound could be investigated for its pharmacological properties, including potential anti-inflammatory, anti-cancer, or neuroprotective effects.
Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-(4-(4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-3-hydroxyphenoxy)ethyl)piperidine-4-carboxamide would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It could act as an agonist or antagonist at certain receptors, modulating their activity and downstream signaling pathways.
Signal Transduction: The compound may interfere with intracellular signaling pathways, affecting cellular responses to external stimuli.
Comparison with Similar Compounds
Similar Compounds
1-(2-(4-(4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-3-hydroxyphenoxy)ethyl)piperidine-4-carboxamide: shares structural similarities with other piperidine and pyrazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C26H32N4O5 |
---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
1-[2-[4-[4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-3-hydroxyphenoxy]ethyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C26H32N4O5/c1-16-24(18-4-7-22(33-2)23(14-18)34-3)25(29-28-16)20-6-5-19(15-21(20)31)35-13-12-30-10-8-17(9-11-30)26(27)32/h4-7,14-15,17,31H,8-13H2,1-3H3,(H2,27,32)(H,28,29) |
InChI Key |
LPPUETFXOQEYKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)OCCN3CCC(CC3)C(=O)N)O)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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